molecular formula C6H4Cl2FN B1294558 3,5-Dichloro-4-fluoroaniline CAS No. 2729-34-2

3,5-Dichloro-4-fluoroaniline

Cat. No. B1294558
CAS RN: 2729-34-2
M. Wt: 180 g/mol
InChI Key: NKTZSKQMAITPBQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluoroaniline is a halogenated aniline derivative, a class of compounds known for their utility in various chemical syntheses and applications in material science. While the provided papers do not directly discuss 3,5-dichloro-4-fluoroaniline, they do provide insights into the behavior of structurally related compounds, which can be used to infer properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of halogenated anilines typically involves the introduction of halogen atoms onto the aniline ring. For instance, the synthesis of difluoroaniline derivatives can start from 3,4-difluoroaniline, which is a convenient initial reagent for synthesizing biologically active compounds . Similarly, fluoro-substituted polyanilines can be synthesized from fluorine-substituted aniline monomers using an acid-assisted persulfate initiated polymerization route . These methods suggest potential pathways for synthesizing 3,5-dichloro-4-fluoroaniline, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of halogenated anilines is influenced by the presence of halogen atoms, which can affect the electron distribution and geometry of the molecule. For example, in the case of 3,5-difluoroanisole, gas-phase electron diffraction and quantum chemical calculations revealed a planar heavy atom skeleton and specific bond lengths and angles . These structural details are crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Halogenated anilines participate in various chemical reactions, often serving as intermediates or building blocks. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been used as a multireactive building block for the synthesis of various heterocyclic scaffolds . The reactivity of 3,5-dichloro-4-fluoroaniline can be expected to be similar, with the potential to undergo nucleophilic substitution reactions, as well as serving as a precursor for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anilines are influenced by their molecular structure. For instance, the thermal stability of N- and/or 2-substituted 4-fluoroanilines has been studied, with some compounds found to be thermally unstable in chloroform . The metabolism of 3-chloro-4-fluoroaniline in rats has been investigated, revealing rapid and extensive metabolism with little unchanged compound excreted via urine . These studies provide insights into the stability and biological interactions of halogenated anilines, which can be extrapolated to understand the behavior of 3,5-dichloro-4-fluoroaniline.

Scientific Research Applications

Metabolic Analysis

The metabolism of 3,5-Dichloro-4-fluoroaniline (and related compounds) has been extensively studied. In rats, the metabolism of 3-chloro-4-fluoroaniline is rapid and extensive, leading to a large number of metabolites with little unchanged compound excreted via the urine. N-acetylation and hydroxylation followed by O-sulfation are major metabolic transformations observed (Duckett et al., 2006).

Biofield Energy Treatment

A study investigated the influence of biofield energy treatment on the physical, thermal, and spectral properties of 3-chloro-4-fluoroaniline (CFA), a compound used in pharmaceutical compound synthesis. The treatment showed significant changes in XRD analysis, DSC analysis, and other properties, indicating a paramount influence of biofield energy on CFA (Trivedi et al., 2015).

Safety And Hazards

“3,5-Dichloro-4-fluoroaniline” is considered hazardous. It has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,5-dichloro-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTZSKQMAITPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181730
Record name 3,5-Dichloro-4-fluoroaniline
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Molecular Weight

180.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-fluoroaniline

CAS RN

2729-34-2
Record name 3,5-Dichloro-4-fluorobenzenamine
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Record name 3,5-Dichloro-4-fluoroaniline
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Record name 3,5-Dichloro-4-fluoroaniline
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Record name 3,5-dichloro-4-fluoroaniline
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Synthesis routes and methods I

Procedure details

To a solution of 1,3-dichloro-2-fluoro-5-nitro-benzene (71.4 g, 340 mmol) in methanol (1.50 L) was added a solution of ammonium formate (180 g, 2.86 mol) in water (300 mL). Zinc dust (93.4 g, 1.43 mol) was then added in four equal portions over 20 min The reaction was stirred for 1 h and then allowed to cool to room temperature. The reaction mixture was filtered through diatomaceous earth and the filtrate was concentrated in vacuo. Ethyl acetate (300 mL) and water (300 mL) were added and the mixture was again filtered through diatomaceous earth. The layers were separated, and the aqueous layer was further extracted with ethyl acetate (350 mL). The combined organics were washed with 500 mL of brine, dried over Na2SO4, filtered, and concentrated to afford 56.4 g of the title compound as a brown solid, m/z 180.2 [M+H]+. This material was used without any further purification.
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71.4 g
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180 g
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1.5 L
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300 mL
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93.4 g
Type
catalyst
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 3,5-dichloro-4-fluoroaniline important in chemical synthesis?

A1: 3,5-Dichloro-4-fluoroaniline serves as a crucial building block for synthesizing more complex molecules. Specifically, it's a valuable precursor to 2,6-dichlorofluorobenzene []. This is achieved through a diazotization reaction followed by the replacement of the diazo group with hydrogen using a reducing agent [].

Q2: What are the advantages of the synthetic methods described in the research for producing 2,6-dichlorofluorobenzene from 3,5-dichloro-4-fluoroaniline?

A2: The research highlights the use of a tubular reactor for diazotization of 3,5-dichloro-4-fluoroaniline to produce a diazonium salt intermediate []. This method offers several advantages:

  • Improved Yield: The controlled environment of the tubular reactor minimizes side reactions like diazonium salt coupling and decomposition, leading to a higher final yield of 5-bromo-1,3-dichloro-2-fluorobenzene [].
  • Enhanced Safety: Continuous flow processes within the tubular reactor contribute to safer operation compared to traditional batch reactions [].
  • Efficiency and Scalability: The tubular reactor allows for continuous production, shortening reaction times, conserving energy, and making the process more suitable for industrial scaling [].

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